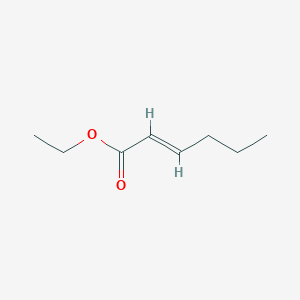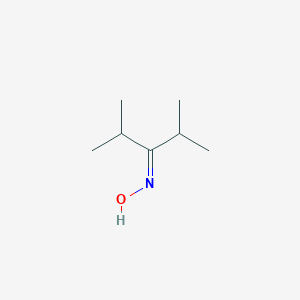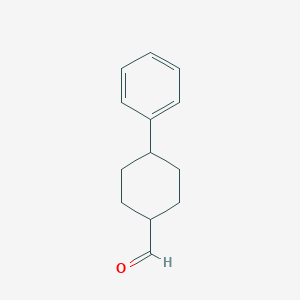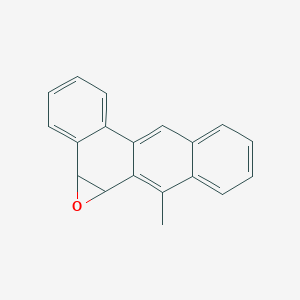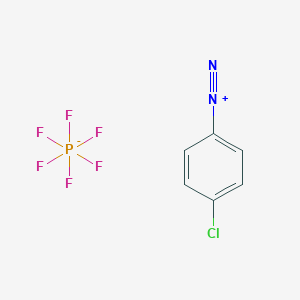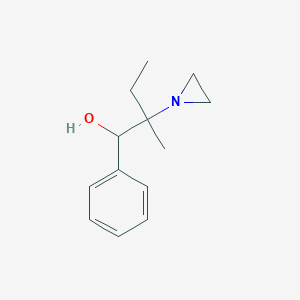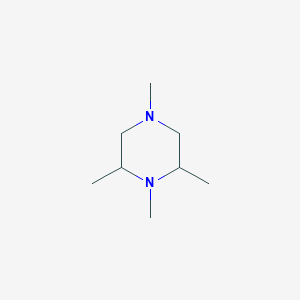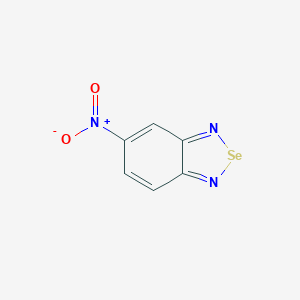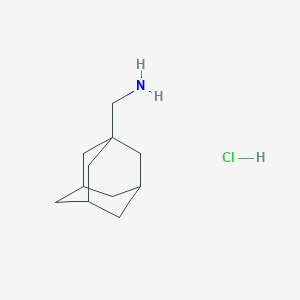
Adamantan-1-ylmethanaminhydrochlorid
Übersicht
Beschreibung
Adamantan-1-ylmethanamine hydrochloride is a chemical compound with the molecular formula C₁₁H₂₀ClN. It is a derivative of adamantane, a tricyclic hydrocarbon known for its stability and unique structure. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Wissenschaftliche Forschungsanwendungen
Adamantan-1-ylmethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral drugs
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
Target of Action
Adamantan-1-ylmethanamine hydrochloride, also known as Amantadine, is primarily used in the treatment of Parkinson’s disease and drug-induced extrapyramidal reactions . The primary target of this compound is the dopamine system in the brain .
Mode of Action
It has been shown to cause an increase in dopamine release in the animal brain .
Biochemical Pathways
It is known that the compound interacts with the dopamine system, which plays a crucial role in the regulation of movement and coordination .
Pharmacokinetics
The compound’s interaction with the dopamine system suggests that it may have significant effects on the absorption, distribution, metabolism, and excretion (adme) of dopamine in the brain .
Result of Action
The result of the action of Adamantan-1-ylmethanamine hydrochloride is an increase in dopamine release in the brain . This can help to alleviate symptoms of Parkinson’s disease and drug-induced extrapyramidal reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Adamantan-1-ylmethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of adamantane with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions typically include:
Temperature: Moderate temperatures (around 60-80°C)
Solvent: Aqueous or organic solvents like ethanol
Catalysts: Acidic catalysts to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of adamantan-1-ylmethanamine hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to achieve the desired purity
Analyse Chemischer Reaktionen
Types of Reactions
Adamantan-1-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amine oxides
Reduction: Reduction reactions can yield secondary amines
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or peracids for oxidation reactions
Reducing agents: Lithium aluminum hydride for reduction reactions
Solvents: Organic solvents like dichloromethane or ethanol
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Vergleich Mit ähnlichen Verbindungen
Adamantan-1-ylmethanamine hydrochloride can be compared with other similar compounds, such as:
Amantadine: Another adamantane derivative with antiviral properties
Memantine: Used in the treatment of Alzheimer’s disease
Rimantadine: An antiviral drug similar to amantadine
Eigenschaften
IUPAC Name |
1-adamantylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11;/h8-10H,1-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNHINHHYKFASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485179 | |
| Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501-98-0 | |
| Record name | 1501-98-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | adamantan-1-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


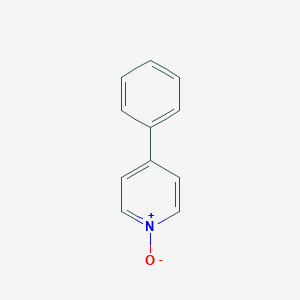
![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)
